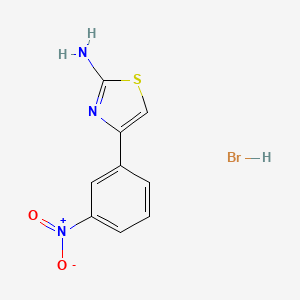![molecular formula C24H26N4O4S B4962171 N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, commonly known as NPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. NPS is a small molecule that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of NPS involves binding to and activating GPR139, which leads to the inhibition of neurotransmitter release. This results in a decrease in excitability of neurons and a reduction in anxiety-like behaviors. NPS has also been shown to modulate the activity of other GPCRs, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
NPS has been shown to have various biochemical and physiological effects, including the reduction of anxiety-like behaviors in rodents, the modulation of dopamine and serotonin neurotransmission, and the regulation of blood pressure and heart rate. NPS has also been shown to have anti-inflammatory effects and to promote the survival of neurons.
Advantages and Limitations for Lab Experiments
The advantages of using NPS in lab experiments include its high selectivity for GPR139, its ability to modulate other GPCRs, and its potential applications in drug development. However, the limitations of using NPS include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
For the study of NPS include the development of new drugs that target GPR139, the investigation of the role of GPR139 in neurological disorders, and the exploration of the potential therapeutic applications of NPS in various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of NPS and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, or NPS, is a small molecule that has gained attention in the scientific community due to its potential applications in medical research. NPS has been synthesized through various methods and has been extensively studied for its mechanism of action, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of NPS has the potential to lead to the development of new drugs and to a better understanding of the role of GPR139 in neurological disorders.
Synthesis Methods
The synthesis of NPS has been achieved through various methods, including the reaction of 2-naphthylsulfonyl chloride with piperazine, followed by the reaction with N-phenylethylenediamine. Another method involves the reaction of N-phenylethylenediamine with 2-naphthylsulfonyl chloride, followed by the reaction with piperazine. The purity of NPS can be increased through recrystallization or column chromatography.
Scientific Research Applications
NPS has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs) and the development of new drugs. NPS has been shown to selectively activate the GPCR GPR139, which is involved in regulating neurotransmitter release and has been implicated in various neurological disorders. NPS has also been used as a tool compound to study the structure and function of GPCRs.
properties
IUPAC Name |
N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-23(24(30)26-21-8-2-1-3-9-21)25-12-13-27-14-16-28(17-15-27)33(31,32)22-11-10-19-6-4-5-7-20(19)18-22/h1-11,18H,12-17H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPQJYOYMNGRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)
![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![methyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4962138.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)



![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)